4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane
Overview
Description
The compound “4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane” belongs to the class of organoboronic compounds, which are characterized by a boron atom bonded to an organic group. The presence of the furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) and the dioxaborolane group (a three-membered ring containing two oxygen atoms and one boron atom) could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring and the dioxaborolane group. The boron atom in the dioxaborolane group would likely be in a trigonal planar geometry, while the furan ring would have a planar geometry due to its aromaticity .Chemical Reactions Analysis
Organoboronic compounds are known to undergo a variety of chemical reactions, including coupling reactions with halides or pseudohalides (Suzuki-Miyaura cross-coupling), oxidation to the corresponding alcohols, and conversion to other organometallic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the furan and dioxaborolane groups. For example, the compound would likely be stable under normal conditions, but could potentially undergo oxidation or other reactions under certain conditions .Scientific Research Applications
Organic Synthesis Intermediates
The compound “4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane” is often used as an intermediate in organic synthesis. For example, it can be involved in the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate , indicating its role in constructing complex molecules with potential pharmaceutical applications.
Crystal Structure Analysis
Research involving the crystal structure of compounds like “4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane” can provide insights into the molecular geometry and electronic structure. This is crucial for understanding reactivity and designing new compounds with desired properties .
Density Functional Theory (DFT) Studies
DFT studies are computational methods used to investigate the electronic structure of molecules. Compounds such as “4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane” can be studied using DFT to predict reactivity patterns and stability .
Boric Acid Ester Intermediates
This compound is a boric acid ester intermediate with a benzene ring. Such intermediates are valuable in various chemical reactions and can lead to the synthesis of more complex molecules with diverse applications .
Substitution Reaction Pathways
The compound can be obtained through multi-step substitution reactions. Understanding these pathways is essential for optimizing synthesis methods for industrial-scale production .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-8-6-9(13-7-8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODICCYCRSSGKSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane | |
CAS RN |
1242517-59-4 | |
Record name | 4,4,5,5-tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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